4-Chlorophenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate
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Overview
Description
4-Chlorophenyl 5-chloro-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with chlorophenyl, chloropyrimidine, and methanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 5-chloro-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of Chlorophenyl and Chloropyrimidine Groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce the chlorophenyl and chloropyrimidine groups.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through a sulfonation reaction using methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 5-chloro-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Chlorophenyl 5-chloro-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 5-chloro-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl 5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate
- 4-Chlorophenyl 5-chloro-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate
Uniqueness
4-Chlorophenyl 5-chloro-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the phenyl ring can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C19H14Cl2N2O4S |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
(4-chlorophenyl) 5-chloro-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C19H14Cl2N2O4S/c1-12-3-2-4-13(9-12)11-28(25,26)19-22-10-16(21)17(23-19)18(24)27-15-7-5-14(20)6-8-15/h2-10H,11H2,1H3 |
InChI Key |
ICMJLRQHAARNDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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